molecular formula C22H16Cl2N2O3 B5138970 5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

Cat. No. B5138970
M. Wt: 427.3 g/mol
InChI Key: DWDMNPANLCTGJT-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide is a synthetic compound that belongs to the family of benzamide derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In

Mechanism of Action

The exact mechanism of action of 5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide can induce changes in the expression of various genes involved in cell growth and proliferation. It has also been found to inhibit the activity of certain enzymes involved in DNA replication and repair. In addition, it has been shown to induce oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide in lab experiments is its broad spectrum of activity against bacteria and fungi. This makes it a useful tool for studying the mechanisms of antimicrobial action. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide. One area of interest is the development of new antibiotics based on this compound. Another area of research is the development of new anticancer agents that target the same enzymes and pathways as this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide involves a series of chemical reactions. The starting material is 5-chloro-2-methoxybenzoic acid, which is subjected to esterification with 2-methyl-5-nitrophenol to form 5-chloro-2-methoxybenzoic acid 2-methyl-5-nitrophenyl ester. This ester is then reacted with 5-amino-2-chlorobenzoxazole to form the target compound.

Scientific Research Applications

5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. It has also been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c1-12-3-4-13(22-26-18-11-15(24)6-8-20(18)29-22)9-17(12)25-21(27)16-10-14(23)5-7-19(16)28-2/h3-11H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDMNPANLCTGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

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